[(4-Bromo-2-chloro-5-methylphenyl)sulfonyl](3-hydroxypropyl)amine
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Overview
Description
(4-Bromo-2-chloro-5-methylphenyl)sulfonylamine is an organic compound that features a sulfonamide group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-chloro-5-methylphenyl)sulfonylamine typically involves the reaction of 4-bromo-2-chloro-5-methylbenzenesulfonyl chloride with 3-aminopropanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve:
- Continuous flow reactors to maintain consistent reaction conditions.
- Use of automated systems for precise control of temperature, pressure, and reactant addition.
- Implementation of purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-chloro-5-methylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles like sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: (4-Bromo-2-chloro-5-methylphenyl)sulfonylamine.
Reduction: (4-Bromo-2-chloro-5-methylphenyl)thioamine.
Substitution: (4-Methoxy-2-chloro-5-methylphenyl)sulfonylamine.
Scientific Research Applications
(4-Bromo-2-chloro-5-methylphenyl)sulfonylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Bromo-2-chloro-5-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The substituted phenyl ring may also interact with hydrophobic pockets within proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-2-chloro-5-methylphenyl)sulfonylamine: Similar structure but with an amine group instead of a hydroxyl group.
(4-Bromo-2-chloro-5-methylphenyl)sulfonylamine: Similar structure but with a shorter alkyl chain.
Uniqueness
(4-Bromo-2-chloro-5-methylphenyl)sulfonylamine is unique due to the presence of both a hydroxyl group and a sulfonamide group, which can participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
1206128-75-7 |
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Molecular Formula |
C10H13BrClNO3S |
Molecular Weight |
342.64g/mol |
IUPAC Name |
4-bromo-2-chloro-N-(3-hydroxypropyl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C10H13BrClNO3S/c1-7-5-10(9(12)6-8(7)11)17(15,16)13-3-2-4-14/h5-6,13-14H,2-4H2,1H3 |
InChI Key |
JYKQICJDIVAFPJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Br)Cl)S(=O)(=O)NCCCO |
Origin of Product |
United States |
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